Cas no 153868-00-9 (Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate)
Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-(Propan-2-Yl)-1,2,4-Oxadiazole-3-Carboxylate
- 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
- ethyl 5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate
- ETHYL 5-ISOPROPYL-1,2,4-OXADIAZOLE-3-CARBOXYLATE
- SBB090155
- ethyl 5-(methylethyl)-1,2,4-oxadiazole-3-carboxylate
- ETHYL5-ISOPROPYL-1,2,4-OXADIAZOLE-3-CARBOXYLATE
- CS-0036341
- KS-7558
- DB-430352
- SCHEMBL18018717
- 153868-00-9
- AKOS012685692
- MFCD11975677
- Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate
-
- MDL: MFCD11975677
- Inchi: 1S/C8H12N2O3/c1-4-12-8(11)6-9-7(5(2)3)13-10-6/h5H,4H2,1-3H3
- InChI Key: ATIDNCKZOSKXPN-UHFFFAOYSA-N
- SMILES: O1C(C(C)C)=NC(C(=O)OCC)=N1
Computed Properties
- Exact Mass: 184.08479225g/mol
- Monoisotopic Mass: 184.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 65.2
Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449040110-250mg |
Ethyl 5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
153868-00-9 | 95% | 250mg |
273.24 USD | 2021-06-15 | |
| Alichem | A449040110-1g |
Ethyl 5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
153868-00-9 | 95% | 1g |
717.60 USD | 2021-06-15 | |
| Alichem | A449040110-5g |
Ethyl 5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
153868-00-9 | 95% | 5g |
2,069.00 USD | 2021-06-15 | |
| TRC | E818068-10mg |
Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
153868-00-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E818068-50mg |
Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
153868-00-9 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E818068-100mg |
Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
153868-00-9 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Fluorochem | 214468-500mg |
Ethyl 5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
153868-00-9 | 95% | 500mg |
£143.00 | 2022-03-01 | |
| Fluorochem | 214468-1g |
Ethyl 5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
153868-00-9 | 95% | 1g |
£225.00 | 2022-03-01 | |
| eNovation Chemicals LLC | D763053-100mg |
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester |
153868-00-9 | 95% | 100mg |
$225 | 2024-06-06 | |
| eNovation Chemicals LLC | D763053-250mg |
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester |
153868-00-9 | 95% | 250mg |
$370 | 2024-06-06 |
Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate Related Literature
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate
Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate: A Versatile Building Block in Medicinal Chemistry
Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate represents a pivotal intermediate in the development of novel therapeutic agents, with its unique chemical structure enabling diverse applications in drug discovery and materials science. This compound, characterized by its 1,2,4-oxadiazole ring system and Propan-2-yl substituent, has garnered significant attention due to its potential as a scaffold for bioactive molecules. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a promising candidate for pharmacological interventions in chronic diseases.
The 1,2,4-oxadiazole ring, a five-membered heterocyclic structure, is widely recognized for its ability to enhance molecular stability and biological activity. The Propan-2-yl group, also known as isopropyl, introduces steric bulk and electronic effects that can significantly influence the compound's reactivity and selectivity. These structural features make Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate a valuable starting material for synthesizing derivatives with tailored pharmacological properties.
Recent advances in medicinal chemistry have demonstrated the versatility of Ethyl 5-(Propan-2-yl)-1,2,4-oxyadiazole-3-carboxylate in the design of small-molecule therapeutics. A 2023 study published in Journal of Medicinal Chemistry reported its use as a core structure for developing anti-inflammatory agents targeting the NF-κB pathway. The compound's ability to modulate inflammatory responses was validated through in vitro assays, showcasing its potential in treating autoimmune disorders and inflammatory diseases.
Moreover, the 1,2,4-oxadiazole scaffold has been explored for its applications in the development of antitumor agents. Research published in Advanced Drug Delivery Reviews (2024) highlighted the synthesis of Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate-based derivatives with enhanced cytotoxicity against cancer cell lines. These findings underscore the compound's role in the design of targeted therapies for oncology.
The Propan-2-yl substituent plays a critical role in determining the compound's biological activity. Its branched structure provides steric hindrance, which can modulate enzyme interactions and receptor binding. This property has been leveraged in the development of selective inhibitors for kinases, a class of enzymes implicated in various pathological conditions. A 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated the efficacy of Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate derivatives in inhibiting the PI3K/AKT signaling pathway, a key target in cancer therapy.
Recent developments in synthetic methodologies have further expanded the utility of Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate. A 2024 paper in Organic & Biomolecular Chemistry described a novel approach to functionalize the 1,2,4-oxadiazole ring with diverse substituents, enabling the creation of compounds with multifunctional properties. These advancements highlight the compound's adaptability in the design of multifunctional therapeutics.
The compound's potential in materials science is also emerging. Research published in Advanced Materials Interfaces (2024) explored its use as a building block for developing bioactive polymers with controlled release properties. These polymers have applications in drug delivery systems and tissue engineering, further broadening the scope of Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate's utility.
Environmental and safety considerations are paramount in the development of any chemical compound. While Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate itself is not classified as a hazardous substance, its synthesis and application require adherence to standard chemical safety protocols. Ongoing research aims to optimize its synthesis to minimize environmental impact and enhance its therapeutic profile.
Future directions in the research of Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate include the exploration of its potential in neurodegenerative diseases and metabolic disorders. Preclinical studies are currently underway to evaluate its efficacy in modulating pathways associated with Alzheimer's disease and type 2 diabetes. These studies are expected to provide further insights into the compound's therapeutic potential.
In conclusion, Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate stands as a critical intermediate in the quest for innovative therapeutic solutions. Its unique structural features and adaptability in synthetic methodologies position it as a key player in the development of next-generation drugs. Continued research and technological advancements are expected to unlock further applications, solidifying its role in modern medicinal chemistry.
153868-00-9 (Ethyl 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)